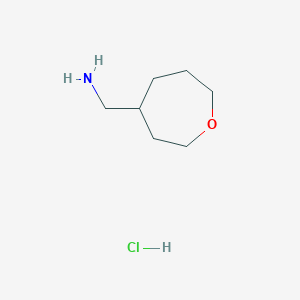

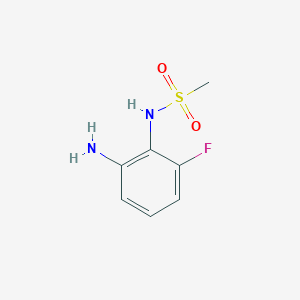

![molecular formula C15H16N2O2S B2492709 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 1421583-79-0](/img/structure/B2492709.png)

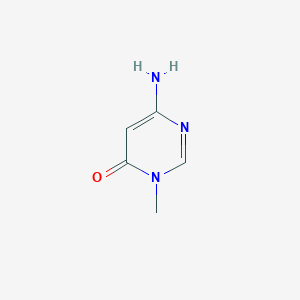

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions (MCRs), utilizing efficient and homogeneous catalysts under mild and neutral conditions. These synthesis methods are valued for their high yields, short reaction times, and compliance with green chemistry protocols. For example, the use of catalysts like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been applied for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water, demonstrating the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds (Khazaei et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds within this family is often characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and X-ray crystallography. These analyses reveal the intricate arrangements of atoms and bonds, highlighting the presence of key functional groups and the spatial configuration of the molecules. For instance, X-ray structure characterization and Hirshfeld surface analysis have been utilized to study the intermolecular interactions in antipyrine-like derivatives, providing insight into the stability and reactivity of these compounds (Saeed et al., 2020).

科学的研究の応用

Synthesis Methods

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide and its derivatives have been synthesized through various innovative and environmentally friendly methods. For example, a novel and green synthesis approach in ionic liquid [bmim]BF4 has been utilized for the efficient synthesis of kojic acid derivatives, highlighting the operational simplicity, mild reaction conditions, short reaction time, higher yields, and environmental friendliness of the method (Yu‐ling Li et al., 2013).

Antimicrobial and Antitubercular Activities

The antimicrobial activities of synthesized compounds have been extensively studied. For instance, certain thio-substituted ethyl nicotinate derivatives showed significant antimicrobial activities. These compounds underwent cyclization to thieno[2,3-b]pyridines and were evaluated for their efficacy against various microbial strains, demonstrating promising antimicrobial properties (M. Gad-Elkareem et al., 2011). Additionally, compounds synthesized from 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones displayed significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting their potential as new anti-TB agents (K. Sivakumar & A. Rajasekaran, 2013).

Anticancer Activities

The anticancer activities of these compounds have also been explored. A study on spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds, obtained from regio- and stereoselective reactions, showed that several compounds exhibited higher potency against Mycobacterium tuberculosis, with one compound displaying similar potency to the first-line anti-TB drug ethambutol (S. Rajesh et al., 2011). Another study reported the synthesis of novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity, demonstrating significant cytotoxicity against human cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (A. G. Hammam et al., 2005).

作用機序

Target of Action

Compounds with similar structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is involved in DNA repair damage and is a promising anti-cancer therapeutic target .

Mode of Action

It can be inferred from similar compounds that it may interact with its target, possibly parp-1, leading to inhibition of the target’s function . This could result in genomic dysfunction and cell death, especially in cancer cells .

Biochemical Pathways

Inhibition of PARP-1 can compromise the DNA repair mechanism, leading to genomic instability and cell death .

Pharmacokinetics

Most of the synthesized compounds similar to this one were predicted to have good pharmacokinetics properties in a theoretical kinetic study . The impact on bioavailability would depend on these properties.

Result of Action

Based on the potential inhibition of parp-1, it can be inferred that the compound may lead to genomic dysfunction and cell death .

将来の方向性

特性

IUPAC Name |

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c18-14(7-6-11-4-2-1-3-5-11)17-15-16-12-8-9-19-10-13(12)20-15/h1-5H,6-10H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWIWTSMZSYLAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1N=C(S2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

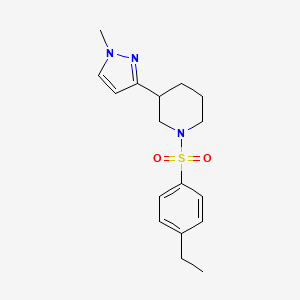

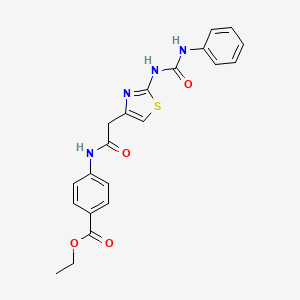

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B2492633.png)

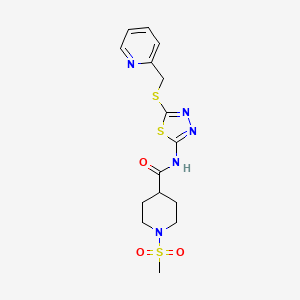

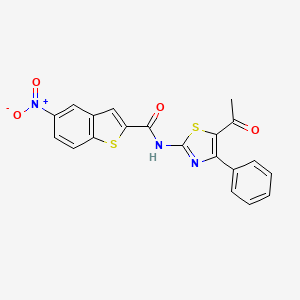

![1-(2-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2492639.png)

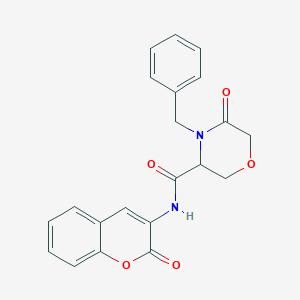

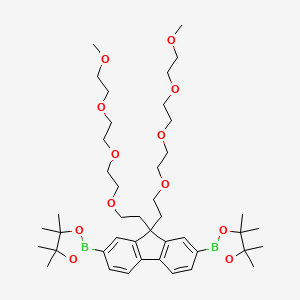

![N-[(4-chlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2492644.png)

![2-amino-7,7a-dihydro-5H-thieno[3,4-b]thiopyran-3-carbonitrile](/img/structure/B2492646.png)